molecular formula C14H16N2O5 B13688471 Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Cat. No.: B13688471
M. Wt: 292.29 g/mol
InChI Key: RZKCKSVAYQGQOA-UHFFFAOYSA-N
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Description

Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a methoxy group at position 5 and ethyl ester groups at positions 2 and 2.

Key structural features include:

  • Ethyl ester groups (positions 2 and 3): Provide steric bulk and modulate solubility.

Properties

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate

InChI

InChI=1S/C14H16N2O5/c1-4-20-13(17)11-10-8-9(19-3)6-7-16(10)15-12(11)14(18)21-5-2/h6-8H,4-5H2,1-3H3

InChI Key

RZKCKSVAYQGQOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1C(=O)OCC)OC

Origin of Product

United States

Preparation Methods

One-Pot Cyclization of Propargylamine and Diethyl Butynedioate (Pyridine-2,3-dicarboxylate Core)

A key synthetic approach to diethyl pyridine-2,3-dicarboxylate derivatives involves a one-pot cyclization reaction using propargylamine and diethyl butynedioate as starting materials. This method utilizes hydrogen peroxide as an oxidant and ethanol as the solvent, proceeding under mild heating conditions (60–70°C, optimally 65°C) for 11–13 hours (preferably 12 hours). The reaction molar ratio is typically 1:1:1.5 for propargylamine, diethyl butynedioate, and hydrogen peroxide, respectively.

The reaction mixture undergoes normal pressure distillation to recover ethanol, followed by extraction with water and ethyl acetate. The organic layer is washed with water and saturated brine, then subjected to reduced pressure distillation (6 mmHg), collecting fractions at 165–170°C to isolate the diethyl pyridine-2,3-dicarboxylate product with high yield (~82%) and purity. The process is environmentally friendly, uses readily available raw materials, and involves straightforward post-reaction handling.

Table 1. Reaction Conditions and Yields for Diethyl Pyridine-2,3-dicarboxylate Synthesis

Parameter Condition/Value
Propargylamine 0.2 mmol (11 g)
Diethyl butynedioate 0.2 mmol (34 g)
Hydrogen peroxide (35%) 0.3 mmol (26 mL)
Solvent Ethanol (100 mL)
Temperature 65°C
Reaction time 12 hours
Extraction solvent Ethyl acetate (50 mL x3)
Distillation pressure 6 mmHg
Distillation temperature 165–170°C
Yield 82%

The product characterization by ^1H NMR and ^13C NMR confirmed the structure of diethyl pyridine-2,3-dicarboxylate, with high-resolution mass spectrometry (HRMS) matching the calculated molecular weight (m/z 224.0923 found 224.0921).

Sonochemical Catalyst-Free [3 + 2] Cycloaddition for Pyrazolo[1,5-a]pyridine Derivatives

A more recent and innovative method for synthesizing polysubstituted pyrazolo[1,5-a]pyridines, including derivatives like this compound, involves a catalyst-free one-pot [3 + 2] cycloaddition under sonochemical conditions. This approach uses 1-amino-2(1H)-pyridine-2-imine derivatives as precursors, reacting with dialkyl acetylenedicarboxylates (e.g., dimethyl or diethyl acetylenedicarboxylate) and alkenes or alkynes.

The reaction is performed in polar solvents such as acetonitrile, which has been found to be the most effective medium, at 85°C with ultrasonic irradiation (110 W). Sonication significantly improves both reaction rate and yield compared to conventional heating, reducing reaction time from hours to minutes and increasing yields from ~54% to over 90% in optimized conditions.

Table 2. Optimization of Reaction Conditions for Pyrazolo[1,5-a]pyridine Synthesis

Entry Catalyst Solvent Method Time (min) Yield (%)
1 None Ethanol Heating 180 54
2 None Ethanol Sonication 20 69
3 None Methanol Heating 180 49
4 None Methanol Sonication 20 67
5 None Acetonitrile Heating 180 70
6 None Acetonitrile Sonication 20 92
7 Pd(OAc)2 (10%) Acetonitrile Heating 180 ~70
8 Pd(OAc)2 (10%) Acetonitrile Sonication 20 ~92

The reaction proceeds via a regioselective [3 + 2] annulation mechanism, confirmed by X-ray single-crystal analysis, yielding pyrazolo[1,5-a]pyridine derivatives with excellent regioselectivity and minimal byproducts. This method is environmentally benign due to the absence of catalysts and the use of ultrasonic energy, which enhances reaction kinetics and efficiency.

Precursor Synthesis: 1-Amino-2(1H)-pyridine-2-imine Derivatives

The key intermediates, 1-amino-2(1H)-pyridine-2-imines, are synthesized in two steps:

  • Reaction of arylethylidenemalononitriles with dimethylformamide dimethyl acetal (DMF-DMA) to produce enaminonitriles.
  • Subsequent reaction of enaminonitriles with hydrazine hydrate in refluxing ethanol to yield the 1-amino-2(1H)-pyridine-2-imine derivatives.

These intermediates serve as valuable precursors for the pyrazolo[1,5-a]pyridine core synthesis, enabling the incorporation of diverse substituents such as methoxy groups at the 5-position, thus facilitating the preparation of this compound.

Comparative Analysis of Preparation Methods

Feature One-Pot Cyclization (Propargylamine Route) Sonochemical [3 + 2] Cycloaddition Route
Starting Materials Propargylamine, diethyl butynedioate 1-Amino-2(1H)-pyridine-2-imine, dialkyl acetylenedicarboxylates
Reaction Conditions 65°C, 12 hours, ethanol, hydrogen peroxide 85°C, 20 min, acetonitrile, ultrasonic irradiation, catalyst-free
Yield ~82% Up to 92%
Environmental Impact Mild, uses hydrogen peroxide, ethanol Green, catalyst-free, uses sonication energy
Product Purity and Regioselectivity High purity, well-characterized High regioselectivity, confirmed by X-ray crystallography
Scalability Suitable for scale-up Scalable and efficient for polysubstituted derivatives

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The diethyl ester groups at positions 2 and 3 undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Basic Hydrolysis : Treatment with aqueous NaOH in ethanol converts the esters to dicarboxylic acids, enabling further functionalization (e.g., amidation) .

  • Transesterification : Reacting with methanol or other alcohols in the presence of acid catalysts (e.g., H₂SO₄) produces dimethyl or mixed esters.

Reaction Conditions Comparison

ConditionReagentProductYieldSource
Basic hydrolysisNaOH (aq.), ethanolDicarboxylic acid derivative~85%
Acidic hydrolysisHCl (conc.), refluxPartial hydrolysis intermediates~60%

Nucleophilic Aromatic Substitution

The electron-deficient pyrazolo-pyridine ring facilitates nucleophilic substitution at position 7, where the methoxy group at position 5 directs reactivity. Key examples include:

  • Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF introduces bromine at position 7 .

  • Amination : Treatment with ammonia or amines under Pd catalysis substitutes the methoxy group with amino groups .

Example Reaction Pathway

Diethyl ester+NH3Pd(OAc)2,EtOH7-Amino derivative+MeOH\text{Diethyl ester} + \text{NH}_3 \xrightarrow{\text{Pd(OAc)}_2, \text{EtOH}} \text{7-Amino derivative} + \text{MeOH}

Yield: ~72% (optimized conditions) .

Electrophilic Aromatic Substitution

The pyrazolo-pyridine core participates in electrophilic substitutions, primarily at position 4 or 6, influenced by the methoxy group’s electron-donating effect:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 4 .

  • Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups, enhancing water solubility .

Regioselectivity Data

ElectrophilePosition SubstitutedMajor Product RatioSource
NO₂⁺485:15 (4 vs. 6)
SO₃H⁺670:30 (6 vs. 4)

Cross-Coupling Reactions

The compound serves as a substrate in Pd-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Brominated derivatives (e.g., 7-bromo) react with aryl boronic acids to form biaryl structures, critical for pharmaceutical applications .

  • Heck Reaction : Alkenes couple at position 7 under Pd(OAc)₂ catalysis .

Optimized Suzuki Conditions

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Yield: 89%

Cyclocondensation and Ring Expansion

The pyrazolo-pyridine scaffold undergoes cyclocondensation with β-diketones or enamines to form fused polycyclic systems. For instance:

  • Reaction with acetylacetone in acetic acid forms pyrido[1,2-b]indazole derivatives via tandem addition and cyclization .

Mechanistic Pathway

  • Nucleophilic attack by enolate on the pyridine ring.

  • Oxidative dehydrogenation with O₂.

  • Cyclization and aromatization .

Biological Interaction Studies

While primarily focused on synthetic applications, preliminary studies indicate interactions with biological targets:

  • Receptor Binding : The dicarboxylate moiety shows affinity for inflammation-modulating receptors.

  • Metabolic Stability : Ester hydrolysis in vivo generates active metabolites with extended half-lives .

Comparison with Structural Analogs

The reactivity profile distinguishes it from similar compounds:

CompoundKey DifferenceReactivity Impact
Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylateMethyl esters vs. ethyl estersSlower hydrolysis kinetics
Diethyl 5-ethylpyridine-2,3-dicarboxylateEthyl vs. methoxy substitutionReduced electrophilic substitution

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pyrazolo[1,5-a]pyridine scaffold is highly versatile, with substituents at positions 2, 3, and 5 significantly altering physical, chemical, and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Key Properties/Data References
Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate 5-OCH₃, 2,3-diethyl esters Hypothetical: Expected lower reactivity due to electron-donating methoxy group.
Dimethyl 5-chloropyrazolo[1,5-a]pyridine-2,3-dicarboxylate 5-Cl, 2,3-dimethyl esters Yield: 86%; Used in palladium-catalyzed cross-coupling reactions .
Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate Saturated ring, 2,3-dimethyl esters mp 65–66°C; NMR δ: 1.87–2.15 (m, 4H, CH₂), 3.04 (t, 2H, CH₂) .
Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate 6-F, 2,3-diethyl esters CAS: 951523-92-5; Molecular formula: C₁₃H₁₃FN₂O₄ .
Tetraethyl (5-methoxypyrazolo[1,5-a]pyridine-2,3-diyl)bis(phosphonate) 5-OCH₃, phosphonate esters NMR: δ 3.83 (s, OCH₃), 8.29 (dd, aromatic H); HRMS: m/z 420.1215 .

Physical and Spectral Properties

  • Melting Points: Methoxy and halogen substituents generally increase melting points compared to alkyl groups. For instance, diethyl 6-aminopyridine derivatives in exhibit m.p. up to 267°C , while saturated analogs (e.g., 11a) melt at 65–66°C .
  • NMR Data :
    • Methoxy groups typically appear as singlets near δ 3.8–4.0 ppm (e.g., δ 3.83 in ) .
    • Aromatic protons in pyrazolo[1,5-a]pyridines resonate between δ 6.5–8.5 ppm, with shifts influenced by substituents .

Biological Activity

Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS: 2741634-29-5) is a compound belonging to the pyrazolo[1,5-a]pyridine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H16N2O5
  • Molecular Weight : 292.29 g/mol
  • Purity : ≥ 97%
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds in the pyrazolo[1,5-a]pyridine family exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The specific biological activities of this compound are summarized below.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of pyrazolo derivatives. Compounds similar to this compound showed significant inhibition of pro-inflammatory pathways such as NF-κB and AP-1 activation in cell-based assays. The IC50 values for related compounds were reported between 4.8 µM and 30.1 µM, suggesting that structural modifications can enhance anti-inflammatory potency .

Antimicrobial Properties

The compound's structural characteristics may enhance its antimicrobial activity. Research on pyridine derivatives indicates that the presence of methoxy and other functional groups can improve antibacterial and antifungal properties. In vitro studies demonstrated that related compounds effectively inhibited bacterial growth across various strains .

The mechanisms through which this compound exerts its effects are likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes and microbial resistance.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammation and immune response modulation.
  • Cell Signaling Pathways : It potentially affects various signaling pathways such as MAPK pathways (ERK, JNK), which are crucial in mediating inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazolo derivatives:

Study ReferenceCompound TestedKey Findings
MDPI (2024)Pyrazolo derivativesSignificant inhibition of NF-κB/AP-1 activity; IC50 values ranging from 4.8 to 30.1 µM .
PMC (2022)Pyridine derivativesEnhanced antibacterial activity noted; effective against multiple bacterial strains .
MDPI (2021)Functional pyrazolo derivativesDiscussed anticancer potential and enzymatic inhibitory activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate?

  • Methodological Answer : The compound is typically synthesized via a multi-step protocol starting with cyclocondensation of pyridine-1-ium-1-amine iodide with dimethyl acetylenedicarboxylate (DMAD) in DMF using K₂CO₃ as a base. For example, dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is formed in 43–76% yield under mild conditions (0–25°C, 12–18 h), followed by selective ester hydrolysis and functionalization steps . Critical parameters include reaction temperature control (<40°C) and stoichiometric ratios (1.4–1.5 equiv. of base).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H-NMR : Key signals include aromatic protons at δ 8.5–7.0 ppm (pyrazolo-pyridine core) and ester methyl/methoxy groups at δ 3.8–4.1 ppm .
  • LC-MS : The molecular ion peak (M+1) appears at m/z 235–303 depending on substituents (e.g., iodination increases mass by ~166 Da) .
  • IR : Stretching vibrations for ester carbonyl (C=O) at ~1700–1750 cm⁻¹ and aromatic C–H at ~3100 cm⁻¹ .

Q. What solvent systems are suitable for its purification and handling?

  • Methodological Answer : The compound is polar due to ester and pyridine moieties. Use EtOAc/petroleum ether (2:8) for column chromatography . For solubility, DMSO or methanol is recommended (≥10 mg/mL), but avoid prolonged exposure to moisture to prevent ester hydrolysis .

Advanced Research Questions

Q. How can regioselectivity be controlled during substitution reactions on the pyrazolo[1,5-a]pyridine core?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, iodination at position 3 occurs preferentially using N-iodosuccinimide in acetonitrile (40°C, 12 h), as the electron-rich pyridine nitrogen directs electrophilic attack . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What mechanistic insights explain contradictions in reported yields for similar derivatives?

  • Methodological Answer : Yield discrepancies (e.g., 43% vs. 76% for dimethyl ester synthesis) arise from variations in base strength (K₂CO₃ vs. Cs₂CO₃), solvent purity, or reaction time optimization . Kinetic studies using in-situ NMR can monitor intermediate stability (e.g., ring-opening side reactions at >110°C) .

Q. How does the methoxy group at position 5 influence electronic properties and reactivity?

  • Methodological Answer : The 5-methoxy group is electron-donating, increasing electron density at position 3 (pyridine ring) and decreasing electrophilic substitution rates. This is confirmed by Hammett substituent constants (σ⁺ = −0.27 for OMe) and UV-Vis spectral shifts (λₐᵦₛ ~280 nm) .

Critical Considerations

  • Contradictions in Data : Discrepancies in yields (e.g., step 1 in vs. ) may stem from trace water in DMF or incomplete base activation. Always pre-dry solvents and use anhydrous K₂CO₃ .
  • Safety Protocols : Handle iodination reagents (e.g., N-iodosuccinimide) under inert atmosphere due to light sensitivity . Follow ECHA guidelines for waste disposal .

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